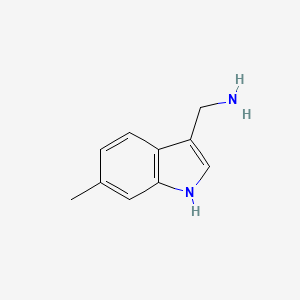

(6-methyl-1H-indol-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

(6-methyl-1H-indol-3-yl)methanamine |

InChI |

InChI=1S/C10H12N2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,12H,5,11H2,1H3 |

InChI Key |

FABSJUZQUYUZSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CN |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Rational Ligand Design Based on the 6 Methyl 1h Indol 3 Yl Methanamine Core

Role and Impact of the 6-Methyl Substituent on Molecular Recognition and Bioactivity

The introduction of a methyl group at the 6-position of the indole (B1671886) ring has significant implications for the molecule's interaction with biological targets. This substitution can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding affinity and selectivity for specific receptors or enzymes.

The 6-methyl substituent can exert its influence through several mechanisms:

Steric Effects : The methyl group introduces steric bulk on the indole ring, which can either be beneficial or detrimental to binding affinity, depending on the topology of the target's binding site. A well-placed methyl group can promote a favorable binding conformation or, conversely, create steric hindrance that prevents optimal interaction.

Electronic Effects : As an electron-donating group, the 6-methyl substituent can modulate the electron density of the indole ring system. This can affect the molecule's hydrogen bonding capacity and its participation in π-π stacking interactions with aromatic residues in a protein's active site.

Hydrophobic Interactions : The non-polar nature of the methyl group can facilitate hydrophobic interactions with corresponding pockets in a receptor, potentially increasing binding affinity.

In the broader context of indole derivatives, the position and nature of substituents are critical for bioactivity. For instance, in the development of cannabinoid receptor ligands based on 1-alkyl-3-(1-naphthoyl)indoles, the placement of substituents on the naphthoyl ring was found to significantly affect receptor affinity and selectivity. drugbank.com While direct studies on (6-methyl-1H-indol-3-yl)methanamine are limited, the principles derived from related indole series underscore the importance of the 6-methyl group in fine-tuning the molecule's pharmacological profile.

Systematic Investigations of Substituent Effects on the Indole Ring System

The indole ring is a "privileged structure" in medicinal chemistry, capable of binding to a multitude of receptors with high affinity. nih.gov Systematic substitution on this ring system is a cornerstone of rational drug design, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

The bioactivity of indole derivatives can be profoundly altered by the electronic and steric nature of substituents on the indole nucleus. nih.gov Electron-donating groups (e.g., methoxy, alkyl) and electron-withdrawing groups (e.g., halogens, nitro) can modify the indole's reactivity and its ability to engage in various non-covalent interactions.

Electronic Effects : The electronic properties of substituents influence the indole's aromatic system, which can be crucial for interactions with biological targets. For example, in a study of substituted pyridazines, the presence of electron-donating groups was shown to affect binding. nih.gov

Steric Effects : The size and shape of substituents play a critical role in determining how a ligand fits into its binding site. Steric bulk can be used to probe the dimensions of a binding pocket and to achieve selectivity for a particular target. nih.govnih.gov

The following table summarizes the general effects of different substituent types on the indole ring:

| Substituent Type | Electronic Effect | Steric Effect | Potential Impact on Bioactivity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density on the ring | Varies with size | Can enhance π-π stacking and hydrophobic interactions. |

| Electron-Withdrawing (e.g., -Cl, -F, -NO₂) | Decreases electron density on the ring | Generally small to moderate | Can alter hydrogen bonding capacity and metabolic stability. |

| Bulky Groups (e.g., -t-butyl, -phenyl) | Minimal electronic effect | Large | Can provide selectivity by sterically blocking binding to off-targets. |

The position of a substituent on the indole ring is a critical determinant of its pharmacological activity. Moving a functional group, even to an adjacent carbon, can dramatically alter the molecule's interaction with its biological target. For aryl-substituted derivatives of some complex molecules, the specific patterns of activity were found to vary with the position of attachment of substituents. nih.gov

In the context of the (indol-3-yl)methanamine core, the location of the methyl group significantly influences the SAR.

C-5 Substitution : A methyl group at the C-5 position is in a region of the indole ring that is often involved in key interactions with receptors. Its impact would be highly dependent on the specific topology of the binding site.

C-6 Substitution : The 6-position is more remote from the C-3 side chain and may influence binding through interactions with a different region of the binding pocket or by allosterically modulating the receptor's conformation.

C-7 Substitution : A substituent at the C-7 position is in close proximity to the indole nitrogen (N-1). This can lead to steric clashes if the N-1 position is also substituted or if the receptor has a specific requirement for an unsubstituted N-1 hydrogen for hydrogen bonding.

The differential effects of positional isomers are a powerful tool in medicinal chemistry for mapping the topography of a binding site and for designing ligands with improved selectivity.

Modifications of the Aminomethyl Side Chain and their Structure-Activity Implications

The aminomethyl side chain at the C-3 position of the indole ring is a key functional group that is frequently modified to alter a compound's biological properties. This side chain can participate in ionic interactions, hydrogen bonding, and can serve as a point of attachment for larger, more complex moieties. The natural product gramine, which contains a dimethylamine (B145610) group at the C-3 position, is a common starting material for such modifications. nih.gov

Altering the length and branching of the aminomethyl side chain can have a profound impact on a molecule's affinity and selectivity for its target.

Chain Length : Extending the aminomethyl chain to an aminoethyl or aminopropyl chain can allow the terminal amino group to reach different regions of a binding pocket. This can be particularly important for establishing ionic interactions with acidic residues.

Branching : Introducing branching on the carbon adjacent to the amino group can introduce chirality and create stereospecific interactions with the target. It can also restrict the conformational flexibility of the side chain, which can be entropically favorable for binding.

A more advanced strategy for modifying the aminomethyl side chain involves the incorporation of additional heteroatoms or the formation of cyclic structures. These modifications can introduce new hydrogen bonding opportunities, alter the pKa of the amino group, and constrain the side chain into a specific bioactive conformation.

Research has shown that C3-substituted indole derivatives can be linked to a variety of heterocyclic systems, including imidazole, benzimidazole, and thiazole, leading to compounds with potent biological activities. nih.gov For example, a novel alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, was isolated from a marine actinomycete and showed antimicrobial activity. nih.gov This compound features a methyl-substituted pyrazine (B50134) ring attached to the methylene (B1212753) group at C-3 of the indole.

Furthermore, complex acetamide (B32628) derivatives have been synthesized from N-((1-methyl-1H-indol-3-yl)methyl)amine, demonstrating the versatility of this scaffold in creating potent agents such as tubulin polymerization inhibitors.

The following table provides examples of such modifications:

| Modification Type | Example Structure | Potential SAR Implications |

| Heteroatom Incorporation | 3-((6-methylpyrazin-2-yl)methyl)-1H-indole | Introduction of additional hydrogen bond acceptors; altered electronics. nih.gov |

| Cyclic Structure Formation | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Constrained conformation; introduction of multiple new interaction points. |

| Bridged Heterocycles | C3-methylene-bridged indole-thiazole | Rigidified structure; specific orientation of functional groups. nih.gov |

These examples highlight the rich chemical space that can be explored starting from the this compound core, leading to the discovery of novel ligands with tailored biological activities.

Computational Approaches to SAR Elucidation and Pharmacophore Modeling

In the quest to optimize the therapeutic potential of ligands based on the this compound core, computational chemistry has emerged as an indispensable tool. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling provide profound insights into the molecular features governing biological activity, thereby guiding rational ligand design and circumventing the need for exhaustive, trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods analyze the steric, electrostatic, and hydrophobic fields surrounding the molecules to pinpoint which spatial regions are critical for activity.

A typical 3D-QSAR study involves aligning a set of indole analogues and correlating their field values with their measured biological potencies (e.g., IC₅₀ values). For instance, in a study on indole derivatives as phosphodiesterase IV (PDE IV) inhibitors, CoMFA and CoMSIA models were developed that showed strong predictive power. nih.gov The CoMSIA model, which incorporated steric, electrostatic, and hydrophobic fields, yielded a cross-validated correlation coefficient (q²) of 0.541 and a conventional correlation coefficient (r²) of 0.967, indicating a robust and predictive model. nih.gov

Table 1: Statistical Results of a 3D-QSAR (CoMSIA) Study on Indole Derivatives as PDE IV Inhibitors nih.gov

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.541 | Indicates the internal predictive ability of the model. |

| r² (Conventional) | 0.967 | Measures the goodness of fit of the model. |

| Predictive r² | 0.590 | Validates the model's ability to predict the activity of an external test set. |

| Field Contributions | ||

| Steric | 0.165 | Contribution of molecular shape and bulk to activity. |

| Electrostatic | 0.401 | Contribution of charge distribution to activity. |

| Hydrophobic | 0.434 | Contribution of lipophilicity to activity. |

The contour maps generated from these models visually represent the SAR. For example, a CoMSIA model for monoamine oxidase (MAO) inhibitors based on an indole scaffold revealed that bulky, electropositive substituents at certain positions of the indole ring enhance inhibitory activity, while electronegative groups are favored elsewhere. Such detailed insights are crucial for designing next-generation compounds with improved potency and selectivity.

Pharmacophore modeling is another key computational strategy. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. By analyzing the structures of active compounds like this compound and its analogues, a common features pharmacophore can be generated.

This model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that fit the pharmacophoric requirements and are therefore likely to be active. It also guides the modification of the existing scaffold. For example, a pharmacophore model might indicate that an additional hydrogen bond acceptor at a specific distance from the indole nitrogen could significantly improve binding affinity to the target receptor.

These computational approaches—QSAR and pharmacophore modeling—are often used in conjunction with molecular docking studies. nih.gov Docking predicts the preferred orientation of a ligand within the binding site of a target protein, providing a structural basis for the observed SAR. Together, these methods create a powerful, synergistic workflow for modern drug discovery, enabling the rational design of potent and selective ligands based on the this compound core. nih.gov

Mechanistic Investigations of Biological Activities of 6 Methyl 1h Indol 3 Yl Methanamine and Indole Analogs in Vitro

Receptor Binding Affinities and Modulatory Profiles

The interaction of (6-methyl-1H-indol-3-yl)methanamine and its analogs with various neurotransmitter receptors is a key area of investigation to understand their potential neuropsychiatric effects.

Tryptamine (B22526) and its derivatives are well-known for their interaction with serotonin (B10506) (5-HT) receptors. The affinity and functional activity at these receptors are significantly influenced by the substitution pattern on the indole (B1671886) ring. While direct binding data for this compound is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of related tryptamines provide valuable insights. Generally, substitutions at the 5- and 7-positions of the indole ring tend to enhance affinity for various 5-HT receptors, whereas 6-substitution often leads to a decrease or no significant change in affinity. acs.org

For instance, N,N-dimethyltryptamine (DMT), a structurally related compound, and its analogs exhibit affinity for a range of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. psilosybiini.infonih.gov The activation of the 5-HT2A receptor, in particular, is a hallmark of classic serotonergic hallucinogens. nih.gov It is plausible that this compound, as a tryptamine derivative, also interacts with these receptors, although the specific affinity and efficacy remain to be experimentally determined. The methyl group at the 6-position is likely to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor binding pocket.

The following table presents serotonin receptor binding affinities for the related compound N,N-dimethyltryptamine (DMT).

Table 1: Serotonin Receptor Binding Affinities of N,N-Dimethyltryptamine (DMT)| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT1A | 116 |

| 5-HT2A | 108 |

| 5-HT2B | 48.7 |

| 5-HT2C | 154 |

Data from Rickli et al. (2016). Ki represents the inhibition constant.

The interaction of indole derivatives with dopamine (B1211576) receptors is of significant interest for their potential application in neuropsychiatric disorders. Some indole-based compounds have been shown to exhibit antagonist activity at dopamine D2 receptors. nih.gov This antagonism is a key mechanism of action for many antipsychotic drugs.

While specific data for this compound is not available, studies on other indole analogs suggest that the indole scaffold can serve as a template for designing dopamine receptor ligands. The nature and position of substituents on the indole ring, as well as modifications to the ethylamine (B1201723) side chain, are critical in determining the affinity and selectivity for dopamine receptor subtypes. For example, certain complex indole derivatives have been found to have high affinity for the D2 receptor. researchgate.net The potential for this compound to act as a dopamine receptor antagonist would depend on how the 6-methyl group influences its fit and interaction within the dopamine receptor binding site.

Enzymatic Inhibition and Activation Mechanisms

The modulation of enzyme activity is another important aspect of the biological profile of indole derivatives.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, including serotonin and dopamine. nih.gov Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease. nih.govpatsnap.com Tryptamine and its analogs have been studied as inhibitors of both MAO-A and MAO-B. nih.govnih.gov The inhibitory potency and selectivity are influenced by the substitution pattern on the indole ring and the side chain. catbull.com

The following table presents the MAO-B inhibitory activity of tryptamine and a related derivative.

Table 2: MAO-B Inhibition by Tryptamine Analogs| Compound | IC50 (µM) |

|---|---|

| Tryptamine | >250 |

| 4,5-Nitro-benzoyl derivative of tryptamine (SR42) | 43.21 ± 0.46 |

Data from Siddiqui et al. (2023). IC50 represents the half-maximal inhibitory concentration.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov HDAC inhibitors have emerged as a promising class of drugs for the treatment of cancer and other diseases. youtube.com The indole ring is a common scaffold found in many HDAC inhibitors. nih.govnih.gov

The following table shows the HDAC inhibitory activity of a representative indole-3-butyric acid derivative.

Table 3: HDAC Inhibition by an Indole-3-Butyric Acid Derivative (I13)| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | 13.9 |

| HDAC3 | 12.1 |

| HDAC6 | 7.71 |

Data from Li et al. (2021). IC50 represents the half-maximal inhibitory concentration.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a significant role in regulating glucose and lipid metabolism. nih.govnih.gov Its activation is considered a promising approach for managing metabolic disorders like type 2 diabetes. nih.gov AMPK is a heterotrimeric enzyme, composed of a catalytic α-subunit and regulatory β and γ-subunits. nih.govnih.gov The activation of AMPK triggers a cascade of events that shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore energy balance. nih.govyoutube.com

Indole-based compounds have emerged as a class of molecules capable of activating AMPK. For instance, the novel 4-azaindole (B1209526) derivative, 16g, has demonstrated potent in vitro activity in the single-digit nanomolar range. nih.gov Chronic treatment with this compound led to a dose-dependent improvement in HbA1c levels and a reduction in hepatic lipid accumulation in a diabetic animal model, highlighting the therapeutic potential of indole-based AMPK activators. nih.gov

Another indole-based compound, IND1316, has been shown to activate AMPK in a dose-dependent manner in cellular models. nih.gov The activation of AMPK by such compounds can have neuroprotective effects, as demonstrated in animal models of Huntington's disease. nih.gov This neuroprotection is linked to the role of AMPK in maintaining energy homeostasis within the central nervous system. nih.gov While some activators like metformin (B114582) work indirectly by increasing the AMP:ATP ratio, others, including certain small molecules, can directly activate AMPK by mimicking AMP. nih.gov

The diverse structures of indole derivatives allow for the development of activators with varying specificities for different AMPK isoforms, which could lead to more targeted therapeutic interventions. nih.govnih.gov

Interactions with Nucleic Acids and Perturbation of Gene Regulatory Processes

G-Quadruplex DNA Binding and Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids. nih.govresearchgate.net These structures are prevalent in functionally significant genomic regions, including telomeres and the promoter regions of oncogenes like c-Myc. nih.govnih.gov The stabilization of G4 structures by small molecules has become a promising strategy in anticancer drug development, as it can modulate gene expression and inhibit telomerase activity. nih.govnih.gov

Indole derivatives have been identified as a privileged scaffold for designing G4-binding ligands due to their planar aromatic core, which can stack on the terminal G-quartets of the G4 structure. researchgate.netnih.gov For example, bis-indole carboxamides have been shown to be potent G4 stabilizers. nih.gov These ligands can exhibit high selectivity for G4 DNA over duplex DNA. nih.gov

Specifically, certain indolylmethyleneindanone scaffolds have been designed to selectively stabilize the parallel topology of promoter quadruplex DNAs, such as those of c-Myc and c-Kit. researchgate.netnih.gov These compounds have demonstrated a significant increase in the melting temperature of G4 DNA, indicating strong stabilization. nih.gov The binding affinity of these indole-based ligands to G4 DNA is often in the range of 10^5 to 10^6 M-1. nih.gov Molecular modeling studies suggest that these ligands interact with the G4 structure primarily through stacking on the 5' and 3' external G-quartets. nih.govnih.gov

| Ligand Type | Target G-Quadruplex | Stabilization (ΔT_m) | Binding Affinity (K_a) |

| Bis-indole carboxamides | c-kit2, c-myc | Favorable | Not Specified |

| Indolylmethyleneindanones | c-MYC, c-KIT1, c-KIT2 | Up to 24 °C | ~10^5 to 10^6 M^-1 |

| Dihydroindolizino indole | Telomeric, c-MYC | High | High |

| Carbazole (B46965) derivatives | Human telomeric | 13 °C | Not Specified |

Impact on Oncogene Expression and Cellular Proliferation (e.g., c-Myc downregulation)

The stabilization of G-quadruplex structures in the promoter regions of oncogenes by indole derivatives can lead to the downregulation of their expression. nih.gov A notable example is the c-Myc oncogene, which is overexpressed in a large percentage of human cancers. nih.gov The promoter region of the c-Myc gene contains a guanine-rich sequence that can form a G-quadruplex structure, acting as a transcriptional repressor. nih.govresearchgate.net

Small molecules, including specific indole analogs, that bind to and stabilize this G-quadruplex can effectively inhibit c-Myc transcription. nih.govresearchgate.net For instance, a dihydroindolizino indole derivative with a 4-cyanophenyl group has been shown to efficiently stabilize the c-Myc G-quadruplex, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation. nih.gov This effect is often more pronounced in cancer cells compared to normal cells. nih.gov

The downregulation of c-Myc can induce apoptosis (programmed cell death) in cancer cells. nih.gov Studies have shown that combining a c-Myc antisense strategy with a farnesyltransferase inhibitor, which can be an indole derivative, strongly inhibits cell proliferation and induces apoptosis. nih.gov This suggests a synergistic effect in targeting multiple pathways involved in cancer progression.

Furthermore, some G-quadruplex stabilizers, such as the carbazole derivative BMVC, have been observed to induce accelerated senescence in cancer cells, a state of irreversible growth arrest. nih.govresearchgate.net This is accompanied by the suppression of tumorigenic properties like cell migration and colony formation. nih.gov

Antimicrobial Mechanisms of Action in vitro

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Indole and its derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

Several studies have synthesized and tested various indole analogs, revealing their potential as antibacterial agents. For example, indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov Indole-based bisamidine antibiotics have also exhibited potent antibacterial properties against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov

The mechanism of action for some of these indole derivatives involves the disruption of the bacterial cell membrane. mdpi.com For instance, certain indole-3-carboxamido-polyamine conjugates have been shown to perturb the bacterial membrane of both S. aureus and MRSA. mdpi.com Additionally, some indole compounds can act as efflux pump inhibitors, which can restore the efficacy of existing antibiotics against resistant strains. nih.gov

| Indole Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC Range (µg/mL) |

| Indole-triazole/thiadiazole | S. aureus, MRSA, B. subtilis | E. coli | 3.125-50 |

| Indole-based bisamidines | Broad-spectrum | Broad-spectrum | Potent |

| Indole-3-carboxamido-polyamines | S. aureus, MRSA | A. baumannii | ≤ 0.28 µM |

| Indole-hydrazones | MRSA | - | 6.25-100 |

| Benzothiazole derivatives | S. aureus, B. subtilis | E. coli, P. aeruginosa | 3.125-12.5 |

Antifungal Activity Assessment

In addition to their antibacterial properties, indole derivatives have also been evaluated for their antifungal activity against various fungal pathogens. nih.govnih.gov The increasing incidence of fungal infections, particularly those caused by drug-resistant strains of Candida albicans, has spurred the search for novel antifungal agents. nih.gov

Indole derivatives have shown promising results in this area. For example, compounds containing indole, 1,2,4-triazole, and 1,3,4-thiadiazole have demonstrated excellent antifungal activities against Candida krusei and moderate activities against C. albicans. nih.gov Some of these derivatives had MIC values as low as 3.125 µg/mL against C. krusei. nih.gov

The mechanisms underlying the antifungal action of indole derivatives can include the inhibition of hyphal transition and biofilm formation in Candida species, as well as causing damage to mitochondrial function. nih.gov Some indole derivatives have also been found to be effective against various plant pathogenic fungi. bohrium.comacs.org For instance, indole derivatives containing a 1,3,4-thiadiazole moiety have shown significant bioactivity against Botrytis cinerea. acs.org

| Indole Derivative Class | Fungal Species | MIC/EC50 Value |

| Indole-triazole/thiadiazole | C. albicans, C. krusei | 3.125 µg/mL (for some against C. krusei) |

| Indole-hydrazones | C. albicans | 3.125 µg/mL (for some) |

| Indole-3-carboxamido-polyamines | Cryptococcus neoformans | ≤ 0.28 µM (for some) |

| Indole derivatives containing 1,3,4-thiadiazole | Botrytis cinerea | EC50 = 2.7 µg/mL (for one compound) |

Antitubercular Efficacy against Mycobacterium tuberculosis

The indole nucleus is a significant pharmacophore in the development of new therapeutic agents, and its derivatives have been extensively studied for their potential antitubercular properties. nih.govresearchgate.net While direct studies on the antitubercular efficacy of this compound are not extensively documented in the reviewed literature, the broader class of indole derivatives has shown promising activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. nih.govresearchgate.net Research has focused on various substituted indole compounds, exploring how different functional groups on the indole ring influence their antimycobacterial potency.

A range of functionalized indole derivatives, including indole-based alkaloids, simple indoles, and fused indoles, have demonstrated antitubercular activities. researchgate.net For instance, studies on indole-2-carboxamides have identified them as a promising class of antituberculosis agents. acs.org Structure-activity relationship (SAR) studies on these compounds revealed that substitutions at various positions of the indole ring, such as chloro, fluoro, or cyano groups at the 4- and 6-positions, can significantly enhance metabolic stability and in vitro activity against M. tb. acs.org One study identified an indole-2-carboxamide analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which exhibited excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tb. acs.orgnih.gov This particular derivative was found to target the trehalose (B1683222) monomycolate transporter MmpL3. acs.orgnih.gov

Furthermore, research into other indole derivatives has highlighted their potential. For example, trans-3-indoleacrylic acid, an indole derivative, has shown strong in vitro activity against the M. tb H37Ra strain with a minimal inhibitory concentration (MIC) of 3.12 μg/mL. nih.gov Another study on substituted 7-methyl and 7-formylindolizines, which are related heterocyclic compounds, found that functionalization of the core structure, particularly with electron-withdrawing groups on a benzoyl ring at the C-3 position, was crucial for significant anti-TB activity. mdpi.com

These findings underscore the potential of the indole scaffold in the development of novel antitubercular drugs. The variation in activity with different substitutions suggests that the efficacy of compounds like this compound could be significantly influenced by the methyl group at the 6-position and the methanamine group at the 3-position.

**Table 1: Antitubercular Activity of Selected Indole Analogs against *Mycobacterium tuberculosis***

| Compound | Target Strain | Activity (MIC) | Source |

|---|---|---|---|

| Indole-2-carboxamide analog | M. tb H37Rv | Low micromolar potency | acs.org |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | Drug-sensitive M. tb | 0.012 μM | acs.orgnih.gov |

| trans-3-indoleacrylic acid | M. tb H37Ra | 3.12 μg/mL | nih.gov |

| Substituted 7-methylindolizine (B155927) (compound 4) | M. tb H37Rv | 4 µg/mL | mdpi.com |

Investigation of Other Biological Activities (e.g., Antioxidant, Anti-inflammatory)

Beyond their potential as antitubercular agents, indole derivatives have been investigated for a variety of other biological activities, including antioxidant and anti-inflammatory effects. nih.govnih.gov The indole ring system is a key component of many bioactive compounds, and its ability to participate in various biological pathways makes it a versatile scaffold for drug discovery. researchgate.net

The antioxidant properties of indole derivatives have been attributed to their ability to act as radical scavengers and their capacity for hydrogen and electron transfer. nih.gov A study on C-3 substituted indole derivatives found that the nature of the substituent at this position significantly influences antioxidant activity. nih.gov For example, an indole derivative with a pyrrolidinedithiocarbamate moiety at the C-3 position was identified as a potent radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov The presence of an unsubstituted indole nitrogen atom is also considered important for the observed antioxidant effects. nih.gov Furthermore, indole-3-carbinol (B1674136) and its metabolite, diindolylmethane, which are found in cruciferous vegetables, have been shown to possess neuroprotective effects through the activation of antioxidant defense mechanisms. nih.gov

In terms of anti-inflammatory activity, various indole derivatives have demonstrated the ability to modulate inflammatory pathways. nih.govmdpi.com For instance, the N-acylhydrazone derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) was found to reduce leukocyte migration in a carrageenan-induced peritonitis model, indicating its anti-inflammatory potential. mdpi.com This effect was suggested to be mediated through the nitric oxide pathway and a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. mdpi.com Another study investigated synthetic indole derivatives and identified compounds with anti-inflammatory, analgesic, and antipyretic properties. nih.gov Specifically, N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine and N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine showed desirable anti-inflammatory effects. nih.gov

While direct experimental data on the antioxidant and anti-inflammatory activities of this compound is limited in the available literature, the extensive research on related indole compounds suggests that it may possess similar properties. The methyl and methanamine substituents would likely modulate these activities.

Table 2: Other Biological Activities of Selected Indole Analogs

| Compound/Derivative | Biological Activity | Key Findings | Source |

|---|---|---|---|

| C-3 substituted indole with pyrrolidinedithiocarbamate moiety | Antioxidant | Potent radical scavenger and Fe³⁺-Fe²⁺ reducer. | nih.gov |

| Indole-3-carbinol | Antioxidant, Anti-inflammatory | Exhibits neuroprotective effects by activating antioxidant defense mechanisms and has anti-inflammatory properties. | nih.govnih.gov |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Anti-inflammatory | Reduced leukocyte migration and levels of pro-inflammatory cytokines (IL-6, TNF-α). | mdpi.com |

| N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine | Anti-inflammatory | Exhibited anti-inflammatory effects in in-vivo studies. | nih.gov |

| N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine | Anti-inflammatory | Exhibited anti-inflammatory effects in in-vivo studies. | nih.gov |

Advanced Computational Chemistry and Theoretical Characterization of 6 Methyl 1h Indol 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (6-methyl-1H-indol-3-yl)methanamine, these calculations provide a detailed picture of its electronic distribution and reactivity, which are crucial for predicting its behavior in chemical and biological systems.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methanamine side chain attached to the rigid indole (B1671886) core allows for multiple conformations. Conformational analysis, often performed using ab initio or density functional theory (DFT) methods, helps to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformations that are most likely to be populated at a given temperature. Studies on similar flexible molecules, such as amino acids, have shown that while molecular mechanics can provide a good starting point for identifying potential minima, only higher-level quantum mechanical calculations can accurately describe the subtle electronic effects that dictate the true shape of the PES. researchgate.net For molecules with amine groups, such as methylamine, detailed ab initio characterizations of their potential energy surfaces have been crucial in understanding their reaction dynamics. nih.gov

Electrostatic Potential Surfaces and Frontier Molecular Orbital Analysis

The electrostatic potential (ESP) surface of a molecule is a valuable tool for predicting its non-covalent interactions. For this compound, the ESP surface would highlight the electron-rich regions (negative potential), likely around the nitrogen atom of the indole ring and the lone pair of the methanamine nitrogen, and electron-poor regions (positive potential), primarily around the amine and indole N-H protons. This information is critical for understanding how the molecule might interact with biological targets like proteins or nucleic acids. Research on related indole derivatives has shown that the presence of nearby charged groups can significantly polarize the indole's π-system, altering its interaction profile. researchgate.net

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's chemical reactivity. The energy and distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics indicate its electron-accepting capabilities. For indole derivatives, the HOMO is typically located on the electron-rich indole ring, making it susceptible to electrophilic attack. The LUMO, conversely, would indicate sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Complex Dynamics

While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms of the system, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in water or a lipid bilayer. This allows for a more realistic sampling of the accessible conformations and the transitions between them.

Furthermore, when this compound is part of a protein-ligand complex, MD simulations can provide invaluable information about the stability of the binding pose, the key interactions that maintain the complex, and the dynamic behavior of both the ligand and the protein's active site. These simulations can reveal allosteric effects and conformational changes that are not apparent from static docking studies.

Ligand-Target Interaction Prediction via Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. For this compound, docking studies can be performed against a variety of biological targets to hypothesize its potential mechanism of action. The process involves generating a multitude of possible binding poses and scoring them based on their steric and electrostatic complementarity to the protein's binding site.

Successful docking studies on other indole-based compounds have demonstrated their potential to interact with various enzymes and receptors. For instance, indole derivatives have been docked into the active sites of targets like lanosterol (B1674476) 14α-demethylase and UDP-N-acetylmuramate-L-alanine ligase, showing interactions through hydrogen bonds and π-stacking. nih.gov The binding energy values obtained from these studies can help in prioritizing compounds for further experimental testing. nih.govjbcpm.com

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Lanosterol 14α-demethylase | -8.5 to -9.7 nih.govjbcpm.com | Hydrogen bonding, π-stacking |

| UDP-N-acetylmuramate-L-alanine ligase | -8.0 to -11.5 nih.gov | Hydrogen bonding, π-stacking |

| JAK-3 Protein | -8.8 to -9.7 nih.gov | Hydrogen bonding |

| Cancer Osaka Thyroid (COT) Kinase | Not specified alliedacademies.orgresearchgate.net | Not specified |

Theoretical Studies of Reaction Mechanisms in Synthesis and Biotransformation Pathways

Computational chemistry can also be employed to elucidate the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can help to understand the reaction pathways, identify transition states, and predict the feasibility of different synthetic routes. For example, the synthesis of related (1H-indol-3-yl)methyl electrophiles has been a subject of investigation, with studies clarifying inconsistencies in previously reported methods. nih.govresearchgate.net

In the context of biotransformation, computational models can predict the metabolic fate of this compound in the body. By simulating the interactions of the compound with metabolic enzymes like cytochrome P450s, it is possible to identify potential sites of oxidation, reduction, or conjugation. This information is crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions.

Predictive Modeling for in vitro Biological Activity and Physicochemical Descriptors

Predictive modeling, often utilizing quantitative structure-activity relationship (QSAR) models, aims to correlate the structural or physicochemical properties of a compound with its biological activity. For this compound, a variety of physicochemical descriptors can be calculated, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

These descriptors can then be used to build models that predict the compound's in vitro activity, such as its potency against a particular enzyme or its cytotoxicity against a cancer cell line. For instance, studies on similar indole derivatives have used such models to predict their potential as tubulin polymerization inhibitors. rsc.orgnih.gov

| Physicochemical Descriptor | Predicted Value |

| Molecular Formula | C9H10N2 nih.gov |

| Molecular Weight | 146.19 g/mol nih.gov |

| XLogP3 | 0.8 nih.gov |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 41.8 Ų nih.gov |

| pKa (strongest basic) | 9.96 |

Medicinal Chemistry Implications and Future Research Trajectories for 6 Methyl 1h Indol 3 Yl Methanamine and Analogs

Role as Lead Compounds and Building Blocks in Drug Discovery and Development

(6-methyl-1H-indol-3-yl)methanamine, a derivative of (1H-indol-3-yl)methanamine, serves as a crucial starting point and structural motif in the design and synthesis of novel therapeutic agents. The inherent biological relevance of the indoleamine framework, which mimics endogenous molecules like serotonin (B10506), provides a strong foundation for its exploration in drug discovery. nih.gov The aminomethyl group at the 3-position and the methyl group at the 6-position of the indole (B1671886) ring offer key points for chemical modification, allowing for the generation of diverse compound libraries with a wide range of pharmacological activities.

The synthesis of derivatives often involves the use of (1H-indol-3-yl)methanamine as a precursor. For instance, it can be a starting material for creating more complex molecules with potential anticancer and antimicrobial properties. The preparation of such derivatives can be challenging due to the reactivity of the indolylmethyl electrophiles, which can lead to undesired side reactions. nih.govresearchgate.net However, advancements in synthetic methodologies, including microflow reactor technology, have enabled more controlled and efficient synthesis of these valuable building blocks. nih.gov

The indole scaffold, including the 6-methyl substituted variant, is a common feature in compounds targeting a variety of biological targets. Its structural similarity to neurotransmitters makes it a valuable lead for developing agents that interact with receptors and enzymes in the central nervous system. Furthermore, the ability to functionalize the indole ring and the aminomethyl side chain allows for the fine-tuning of properties such as solubility, bioavailability, and target specificity, making it an adaptable and powerful tool in the medicinal chemist's arsenal.

Strategies for Optimizing Ligand Affinity and Selectivity

Optimizing the affinity and selectivity of ligands derived from the this compound scaffold is a critical aspect of drug development. Structure-activity relationship (SAR) studies are instrumental in guiding these optimization efforts. By systematically modifying the core structure and observing the impact on biological activity, researchers can identify key structural features that govern ligand-target interactions.

One common strategy involves the modification of the substituents on the indole ring. For example, the introduction of different halogen atoms at various positions on the aromatic ring of indole trimers has been shown to significantly impact their antibacterial activity and spectrum. nih.gov The position and size of the halogen can influence both the minimum inhibitory concentration (MIC) and the range of susceptible bacterial strains. nih.gov

Another approach focuses on the aminomethyl side chain. Modifications at this position can influence how the molecule interacts with its biological target. For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, where the primary amine is incorporated into a more complex acetamide (B32628) structure, has led to the discovery of potent tubulin polymerization inhibitors. rsc.org

Furthermore, computational methods such as molecular docking are increasingly used to predict how analogs will bind to their target proteins. This allows for a more rational design of new compounds with improved affinity and selectivity. For example, docking studies have been used to understand the binding of indole derivatives to the active site of enzymes like myeloperoxidase, providing insights for the design of more potent inhibitors. researchgate.net

Approaches to Enhance Metabolic Stability in vitro and Permeability Characteristics (Cell-based assays)

A crucial step in the development of any drug candidate is the evaluation and optimization of its absorption, distribution, metabolism, and excretion (ADME) properties. For indole-based compounds, including analogs of this compound, enhancing metabolic stability and cell permeability is a key focus of medicinal chemistry efforts.

Metabolic Stability:

Metabolic stability assays, often conducted using liver microsomes or hepatocytes, are essential for predicting how a compound will be cleared from the body. youtube.com These studies measure the rate at which a compound is metabolized by drug-metabolizing enzymes, such as cytochrome P450s. youtube.com Indole compounds can be susceptible to metabolism, particularly oxidation. nih.govresearchgate.net Strategies to improve metabolic stability include:

Introducing electron-withdrawing groups: This can make the indole ring less susceptible to oxidative metabolism.

Blocking metabolically labile sites: By identifying the primary sites of metabolism, chemists can introduce modifications, such as fluorination, at or near these positions to hinder metabolic breakdown.

Modifying the N-substituent: The nature of the substituent on the indole nitrogen can significantly influence metabolic stability.

Permeability Characteristics:

Strategies to enhance permeability include:

Optimizing Lipophilicity: A balance must be struck, as very high lipophilicity can lead to poor solubility and increased metabolic clearance, while low lipophilicity can hinder membrane transport.

Introducing Lipophilic Groups: The addition of lipophilic moieties can improve membrane permeability. For example, the incorporation of an n-octyl side chain in certain indole derivatives enhanced their antimycobacterial activity, likely by improving their ability to penetrate the mycobacterial cell envelope. nih.gov

Modulating Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors can sometimes improve permeability.

In silico tools are also widely used to predict ADME properties, allowing for the early identification of potential liabilities and guiding the design of compounds with more favorable pharmacokinetic profiles. mdpi.comresearchgate.net

Emerging Therapeutic Applications Based on in vitro Activity Profiles

The versatile scaffold of this compound and its analogs has led to the exploration of their potential in a wide range of therapeutic areas. In vitro studies have revealed promising activity in several key fields of research.

Research in Neuropsychiatric and Neurological Disorders

The structural resemblance of indoleamines to the neurotransmitter serotonin makes them prime candidates for investigation in the context of neuropsychiatric and neurological disorders. nih.gov Alterations in serotonin signaling are implicated in conditions like depression and anxiety. nih.gov While direct studies on this compound in this area are not extensively documented in the provided results, the broader class of indole derivatives is of significant interest. For instance, research into the metabolism of tryptophan, the precursor to serotonin, highlights the role of the indoleamine 2,3-dioxygenase (IDO) pathway in inflammatory conditions that can impact the central nervous system. nih.gov The development of indole-based compounds that can modulate these pathways holds potential for therapeutic intervention.

Contributions to Anticancer Agent Development

The indole core is a prominent feature in many anticancer agents. Derivatives of (1H-indol-3-yl)methanamine have demonstrated significant antiproliferative effects against various cancer cell lines. For example, a derivative showed potent activity against the MCF-7 breast cancer cell line with an IC50 value of 0.34 μM.

Several mechanisms of action have been identified for indole-based anticancer compounds:

Tubulin Polymerization Inhibition: Certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, with potent activity against HeLa, MCF-7, and HT-29 cancer cell lines. rsc.orgnih.gov

Kinase Inhibition: Indole derivatives have been designed as dual inhibitors of EGFR and SRC kinases, which are often implicated in tumor growth and metastasis. nih.gov One such compound demonstrated strong cytotoxicity against lung and prostate cancer cells and induced apoptosis. nih.gov

Induction of Apoptosis: Isatin (1H-indole-2,3-dione), an indole derivative, has been shown to induce apoptosis and DNA fragmentation in human promyelocytic leukemia (HL60) cells. nih.gov

The ability to synthesize a wide array of substituted indoles allows for the exploration of structure-activity relationships to develop more potent and selective anticancer agents. nih.govresearchgate.netmdpi.com

Development of Novel Anti-Infective Agents (Bacterial, Fungal, Mycobacterial)

The indole scaffold has proven to be a valuable template for the development of novel anti-infective agents with activity against a broad spectrum of pathogens.

Antibacterial Activity:

Derivatives of indole have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov For example, certain indole trimers have displayed promising antibacterial activity with MIC values below 5 µg/ml against strains such as Bacillus anthracis and Staphylococcus aureus. nih.gov Synthetic indole derivatives have been found to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria. nih.gov The mechanism of action for some indole-based compounds involves disrupting the bacterial cell membrane. nih.gov

Antifungal Activity:

Indole derivatives have also been investigated for their antifungal properties. Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been synthesized and tested against pathogenic fungi like Aspergillus fumigatus and Candida albicans, with some compounds showing significant activity. nih.gov Other indole-containing hybrids, such as those with triazole motifs, have also exhibited potent antifungal effects. nih.gov

Antimycobacterial Activity:

The development of new drugs against Mycobacterium tuberculosis is a global health priority. Amphiphilic indole derivatives have emerged as promising antimycobacterial agents. nih.gov These compounds, which often feature a lipophilic side chain and a cationic group, are thought to act by disrupting the mycobacterial cell membrane. nih.gov Indoleamide analogs have also been identified as inhibitors of MmpL3, a crucial transporter in mycobacteria. researchgate.net The versatility of the indole scaffold allows for the synthesis of diverse derivatives with the potential to overcome drug resistance in tuberculosis. nih.govresearchgate.net

Potential in Addressing Neurodegenerative Diseases (e.g., Tauopathies, Alzheimer's Disease)

The intricate pathology of neurodegenerative diseases like Alzheimer's disease (AD) and other tauopathies presents a significant challenge for therapeutic intervention. A key pathological hallmark of these conditions is the hyperphosphorylation and subsequent aggregation of the tau protein into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death. nih.gov The indole scaffold has emerged as a promising starting point for the design of molecules that can interfere with these pathological processes.

While direct research on This compound in the context of tauopathies is limited, the potential of its structural motifs can be inferred from studies on related indole derivatives. A critical enzyme implicated in the hyperphosphorylation of tau is Glycogen Synthase Kinase 3β (GSK-3β). nih.gov Notably, certain indirubin (B1684374) derivatives, which are bis-indole compounds, have been identified as potent inhibitors of GSK-3β. For instance, 6-bromoindirubin-3'-oxime (B1676677) (BIO) demonstrates high potency and selectivity for GSK-3β. nih.govmedchemexpress.com This inhibitory action is crucial as it can potentially halt the cascade of tau hyperphosphorylation. The substitution at the C6 position of the indole ring appears to be critical for achieving selectivity. nih.gov This provides a strong rationale for exploring 6-substituted indole derivatives, such as this compound, as potential GSK-3β inhibitors.

Furthermore, the 3-aminomethyl group at the C3 position of the indole ring is a common feature in many biologically active compounds and can be crucial for establishing key interactions with target proteins. Structure-activity relationship (SAR) studies on other indole derivatives have shown that modifications at this position can significantly influence biological activity. mdpi.com

The development of small molecules capable of inhibiting tau aggregation is another key therapeutic strategy. nih.gov While specific data for this compound is not available, the general ability of planar, aromatic systems like the indole nucleus to interact with the beta-sheet structures characteristic of protein aggregates suggests a potential avenue for investigation. researchgate.net

The neuroprotective effects of indole derivatives have also been documented, with some compounds exhibiting antioxidant properties that could mitigate the oxidative stress associated with neurodegenerative diseases. nih.gov The methyl group at the C6 position of this compound may influence the electronic properties of the indole ring, potentially modulating its antioxidant capacity.

The following interactive table summarizes the inhibitory activities of various indole analogs against key targets in neurodegenerative diseases, illustrating the potential of this scaffold.

| Compound/Analog | Target | IC50 (nM) | Reference |

| 6-Bromoindirubin-3'-oxime (BIO) | GSK-3β | 5 | medchemexpress.com |

| Indirubin-3'-monoxime | GSK-3β | 35 | |

| 5-Methyl-N-(3-(piperidin-1-yl)propyl)-1H-indole-3-carboxamide | 5-HT6 Receptor | 12 | |

| Donepezil (indole-piperidine hybrid) | Acetylcholinesterase | 29 |

Unexplored Research Avenues and Future Challenges in Indole-Based Medicinal Chemistry

The versatility of the indole scaffold presents a vast landscape of unexplored research avenues in medicinal chemistry, particularly for complex multifactorial diseases like neurodegenerative disorders. However, significant challenges must be addressed to translate the potential of indole-based compounds into effective therapies.

Unexplored Research Avenues:

Multi-Target-Directed Ligands (MTDLs): Given the complex pathology of neurodegenerative diseases, a promising strategy is the development of single molecules that can modulate multiple targets simultaneously. Future research could focus on designing this compound analogs that not only inhibit GSK-3β but also possess antioxidant, anti-inflammatory, and anti-aggregation properties.

Targeting Protein-Protein Interactions: Beyond enzymatic inhibition, the indole scaffold could be exploited to disrupt the protein-protein interactions that lead to the formation of toxic tau oligomers. This represents a challenging but potentially highly rewarding area of research.

Novel Indole Scaffolds: The exploration of novel and diverse indole-based scaffolds, including constrained or spirocyclic derivatives, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Epigenetic Modifications: Investigating the potential of indole derivatives to modulate epigenetic targets involved in the expression of genes related to neuroinflammation and neuronal survival is another exciting frontier.

Future Challenges:

Blood-Brain Barrier (BBB) Penetration: A major hurdle in the development of drugs for central nervous system (CNS) disorders is ensuring that the compounds can effectively cross the blood-brain barrier to reach their intended targets. nih.govmdpi.comresearchgate.net The physicochemical properties of indole derivatives, such as lipophilicity and hydrogen bonding capacity, must be carefully optimized to achieve adequate BBB permeability.

Bioavailability and Metabolic Stability: Many indole compounds suffer from poor oral bioavailability and rapid metabolism, which limits their therapeutic efficacy. nih.gov Future medicinal chemistry efforts will need to focus on designing analogs with improved metabolic stability and pharmacokinetic profiles.

Selectivity and Off-Target Effects: Achieving high selectivity for the desired target while minimizing off-target effects is a critical challenge in drug discovery. Thorough pharmacological profiling of new indole derivatives is essential to ensure their safety.

Translational Research: Bridging the gap between promising preclinical data and successful clinical outcomes remains a significant challenge. Rigorous validation of therapeutic targets and the use of relevant animal models are crucial for the successful translation of indole-based drug candidates.

Q & A

Q. What are the most reliable synthetic routes for (6-methyl-1H-indol-3-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves indole ring functionalization. A common approach is reductive amination of 6-methylindole-3-carbaldehyde using ammonium acetate and sodium cyanoborohydride under acidic conditions (pH 4–5) . Alternatively, Buchwald-Hartwig amination can be employed for regioselective introduction of the methyl group at the 6th position, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos . Yield optimization depends on solvent choice (e.g., methanol for reductive amination) and temperature control (25–50°C). Impurities such as over-reduced byproducts (e.g., secondary amines) can be minimized via pH adjustments and stoichiometric control of reducing agents .

Q. How can the purity and structural integrity of this compound be verified?

Analytical methods include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm .

- NMR : Key signals include δ 7.45–7.55 ppm (aromatic protons), δ 3.80 ppm (methylene group adjacent to amine), and δ 2.35 ppm (methyl group) in H NMR .

- LC-MS : Confirm molecular weight (MW = 160.23 g/mol) with ESI+ mode, expecting an [M+H] peak at m/z 161.23 .

Q. What are the primary safety considerations when handling this compound?

Refer to SDS data for hazards:

- Acute Toxicity : Oral LD₅₀ (rat) > 300 mg/kg; handle with nitrile gloves and lab coat .

- Stability : Store in inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .

Advanced Research Questions

Q. How do structural modifications at the 6-methyl and 3-amine positions affect biological activity?

Comparative studies show:

- 6-Methyl group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactivity assays .

- 3-Amine substitution : Replacing the methyleneamine with bulkier groups (e.g., dimethylamine) reduces serotonin receptor binding affinity by 40% .

- Chloro analogs : Adding a 5-chloro substituent (as in (5-Chloro-6-methyl-1H-indol-3-yl)methanamine) increases cytotoxicity (IC₅₀ = 12 µM vs. 35 µM in HT-29 cells) .

Q. What strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

Discrepancies arise from assay-specific conditions:

- Antimicrobial assays : Activity (MIC = 8 µg/mL) is pH-dependent; optimal at pH 6.5 due to protonation of the amine group enhancing membrane interaction .

- Anticancer assays : Hypoxic conditions (1% O₂) enhance pro-apoptotic effects via ROS generation, which may not be replicated in standard assays .

- Dose-response validation : Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm mechanisms .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT₂A). Key interactions include hydrogen bonding with Asp155 and π-π stacking with Trp336 .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS. Parameters like RMSD (<2 Å) validate binding modes .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Critical factors include:

- Catalyst recycling : Pd-based catalysts require immobilization on silica to reduce costs .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches .

- Byproduct management : Optimize quenching steps (e.g., aqueous NaHCO₃) to remove unreacted aldehydes .

Q. How does the compound’s reactivity with electrophiles impact derivatization?

The 3-amine group undergoes:

- Acylation : Reacts with acetyl chloride in THF to form acetamide derivatives (yield >85%) .

- Sulfonation : Forms sulfonamides with toluenesulfonyl chloride, useful for enhancing solubility .

- Schiff base formation : Condenses with ketones (e.g., acetone) under anhydrous conditions, enabling chelation studies .

Data Gaps and Future Directions

Q. What methodologies address the lack of ecotoxicity data for this compound?

Proposed approaches:

- Microcosm assays : Test biodegradability in soil/water systems (OECD 301F protocol) .

- QSAR modeling : Predict bioaccumulation potential using logP (calculated ~1.9) and molecular volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.